4-bromo-N-cyclohexylnaphthalene-1-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-cyclohexylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(20)19-12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUZKTPSXVELHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742964 | |

| Record name | 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-42-1, 87700-83-2 | |

| Record name | 1-Naphthalenecarboxamide, 4-bromo-N-cyclohexyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a molecule of interest in contemporary drug discovery and chemical research. In the absence of extensive experimental data, this document synthesizes available information with high-quality computational predictions to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, predicted physicochemical parameters and their significance in drug design, a representative synthetic protocol, expected spectral characteristics, and a detailed methodology for the experimental determination of aqueous solubility. Furthermore, the potential biological relevance of this class of compounds is discussed, providing a well-rounded resource for its scientific exploration.

Chemical Identity and Structure

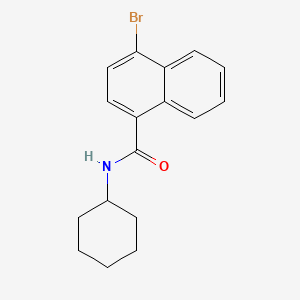

4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a synthetic organic compound characterized by a naphthalene core, substituted with a bromine atom and an N-cyclohexylcarboxamide group.

-

IUPAC Name: 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

-

Synonyms: 4-bromo-N-cyclohexyl-1-naphthamide

-

CAS Number: 1373233-42-1[1]

-

Molecular Formula: C₁₇H₁₈BrNO

-

Molecular Weight: 332.24 g/mol

-

Chemical Structure:

Caption: 2D structure of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been computationally predicted to guide initial research and experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 332.24 g/mol | Influences diffusion, bioavailability, and formulation. |

| LogP (o/w) | 4.5 - 5.5 | Indicates lipophilicity, affecting absorption and membrane permeability. |

| Aqueous Solubility | Low | Crucial for absorption and formulation; low solubility can be a challenge. |

| pKa (most basic) | Amide N-H: ~17-18 | Determines the state of ionization at physiological pH, impacting solubility and receptor interaction. |

| Polar Surface Area (PSA) | ~40-50 Ų | Influences membrane permeability and oral bioavailability. |

| Rotatable Bonds | 2 | Affects conformational flexibility and binding to target proteins. |

| Hydrogen Bond Donors | 1 | Potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 | Potential for interactions with biological targets. |

Significance of Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, the predicted high LogP and low aqueous solubility suggest that it is a lipophilic molecule. While this can enhance membrane permeability and binding to hydrophobic pockets of target proteins, it may also present challenges in formulation and could lead to poor oral bioavailability if not addressed.

The number of rotatable bonds suggests a degree of conformational flexibility, which can be advantageous for fitting into a binding site. The presence of both a hydrogen bond donor (the amide N-H) and an acceptor (the carbonyl oxygen) provides opportunities for specific interactions with biological targets. Understanding these properties is paramount for guiding lead optimization efforts, such as modifying the structure to improve solubility or fine-tune lipophilicity for an optimal balance of efficacy and drug-like properties.

Representative Synthesis Protocol: Amide Coupling

A common and effective method for the synthesis of N-aryl carboxamides is through the coupling of a carboxylic acid with an amine. The following is a representative protocol for the synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.

Step 1: Activation of 4-bromo-1-naphthoic acid

-

To a solution of 4-bromo-1-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

Step 2: Amide Bond Formation

-

To the solution containing the activated ester, add cyclohexylamine (1.2 eq).

-

Continue to stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion of the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.

Caption: Representative workflow for the synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.

Expected Spectral Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the cyclohexyl protons, and the amide proton. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm). The cyclohexyl protons will be in the upfield region (δ 1.0-4.0 ppm), with the proton on the nitrogen-bearing carbon being the most downfield of this group. The amide proton (N-H) is expected to be a broad singlet in the region of δ 5.5-8.5 ppm, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show signals for the naphthalene carbons in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine being influenced by the halogen's electronic effects. The carbonyl carbon of the amide will be a distinct signal in the downfield region (δ 160-175 ppm). The carbons of the cyclohexyl ring will appear in the aliphatic region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹, characteristic of a secondary amide.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹.

-

N-H Bend (Amide II band): A band in the region of 1510-1570 cm⁻¹.

-

C=C Stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Experimental Protocol: Kinetic Aqueous Solubility Assay

Aqueous solubility is a critical parameter for any potential drug candidate. The following is a detailed, step-by-step protocol for determining the kinetic aqueous solubility of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide using the shake-flask method.

Objective: To determine the kinetic aqueous solubility of the test compound in a phosphate-buffered saline (PBS) solution.

Materials:

-

4-bromo-N-cyclohexylnaphthalene-1-carboxamide

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes or 96-well plates

-

Thermomixer or orbital shaker

-

High-speed microcentrifuge or filtration apparatus

-

UV-Vis spectrophotometer or HPLC-UV system

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Preparation of Calibration Standards: Create a series of calibration standards by diluting the DMSO stock solution with a 50:50 mixture of PBS and acetonitrile to known concentrations.

-

Solubility Assay: a. Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of PBS (e.g., 98 µL) in a microcentrifuge tube or well of a 96-well plate. This creates a solution with a low percentage of DMSO (e.g., 2%). b. Seal the tubes or plate and incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for a defined period (e.g., 2 hours) to allow the system to reach equilibrium.

-

Separation of Undissolved Compound: a. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound. b. Alternatively, filter the samples through a filter plate designed to remove precipitated material.

-

Quantification: a. Carefully transfer the supernatant to a new tube or plate. b. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV, by comparing the analytical response to the calibration curve.

-

Data Analysis: The concentration determined from the supernatant represents the kinetic aqueous solubility of the compound under the assay conditions.

Caption: Workflow for the kinetic aqueous solubility assay.

Potential Biological Relevance

While there is no specific biological activity reported for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in the public domain, the naphthalene carboxamide scaffold is present in a variety of biologically active molecules. Naphthalene derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]

The lipophilic nature of the naphthalene ring allows for penetration of cell membranes, and the carboxamide linkage provides a site for hydrogen bonding interactions with biological targets. The specific combination of the 4-bromo-naphthalene core with the N-cyclohexyl substituent could confer unique pharmacological properties. The bromine atom can act as a bulky, lipophilic group and may also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Further research, including in vitro screening and structure-activity relationship (SAR) studies, would be necessary to elucidate the specific biological targets and potential therapeutic applications of this compound.

Conclusion

4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a molecule with physicochemical properties that suggest its potential for investigation in drug discovery programs. Its lipophilic character and hydrogen bonding capabilities make it an interesting scaffold for targeting a variety of biological systems. This guide has provided a comprehensive, albeit largely predictive, profile of its key physicochemical characteristics, along with practical methodologies for its synthesis and experimental characterization. It is our hope that this document will serve as a valuable resource for researchers embarking on the study of this and related compounds.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

-

NMRium. (n.d.). Predict NMR spectra. Retrieved from [Link]

-

Saleem, R. M., Alqahtani, A. S., Alsulami, R. N., & Zaki, I. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(36), 25363–25377. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269. [Link]

-

Shaaban, S., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules, 27(11), 3634. [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2018). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Journal of Applied Pharmaceutical Science, 8(6), 162-170. [Link]

-

Edwin, C. (2019). 1H and 13 C NMR Chemical Shift Prediction Models. [Link]

-

PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]

-

Lodewyk, M. W., et al. (2012). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 17(12), 14336-14365. [Link]

-

Stoyanova, R., & Antonov, L. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 58. [Link]

-

Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1), 10-15. [Link]

-

DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Adıyaman University Journal of Science, 9(1), 99-112. [Link]

Sources

- 1. 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | 1373233-42-1 [sigmaaldrich.com]

- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

4-bromo-N-cyclohexylnaphthalene-1-carboxamide CAS number

An In-depth Technical Guide to 4-bromo-N-cyclohexylnaphthalene-1-carboxamide (CAS: 1373233-42-1)

Introduction

4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a synthetic organic compound featuring a polycyclic aromatic naphthalene core. This core is functionalized with a bromine atom and an N-cyclohexyl-substituted carboxamide group. While specific research on this exact molecule is not extensively published, its structural motifs—the naphthalene ring and the carboxamide linker—are prevalent in numerous biologically active molecules and pharmaceutical agents. The strategic placement of a bromine atom offers a handle for further synthetic modification (e.g., cross-coupling reactions) and can modulate the compound's lipophilicity and metabolic stability, making it a molecule of significant interest for discovery research.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, including its chemical properties, a robust and detailed synthetic protocol, and an expert analysis of its potential applications in medicinal chemistry based on the known activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physicochemical properties of the compound are summarized below. These parameters are critical for designing experiments, formulating the compound for biological assays, and predicting its behavior in physiological environments.

| Property | Value | Source |

| CAS Number | 1373233-42-1 | [1] |

| Molecular Formula | C₁₇H₁₈BrNO | |

| Molecular Weight | 332.24 g/mol | Calculated |

| IUPAC Name | 4-bromo-N-cyclohexylnaphthalene-1-carboxamide | - |

| Appearance | Predicted: White to off-white solid | - |

| Calculated XLogP3 | 4.9 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 1 | Predicted |

Synthesis and Mechanistic Rationale

The most direct and reliable method for synthesizing 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is through the amide coupling of 4-bromo-1-naphthoic acid and cyclohexylamine. This is a cornerstone reaction in medicinal chemistry due to its high efficiency, tolerance of various functional groups, and the wide availability of coupling reagents.

Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-bromo-1-naphthylamine, involving a Sandmeyer reaction to generate the carboxylic acid, followed by amide coupling. However, for clarity and practicality, we will focus on the direct coupling assuming the availability of the key intermediate, 4-bromo-1-naphthoic acid.

Caption: Proposed synthetic workflows for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the synthesis from 4-bromo-1-naphthoic acid and cyclohexylamine using a standard peptide coupling agent, which is often preferred for its milder conditions and higher yields compared to the acid chloride method.

Materials:

-

4-bromo-1-naphthoic acid (1.0 eq)

-

Cyclohexylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-1-naphthoic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add cyclohexylamine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). The order of addition is not critical, but adding the base last is common practice.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to remove any unreacted acid and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.

Rationale for Choices:

-

HATU/DIPEA: This combination is a highly effective and rapid coupling system. HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids, driving the reaction to completion.

-

DMF as Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, facilitating a homogenous reaction.

-

Aqueous Workup: The washing steps are essential for removing the water-soluble reagents and byproducts (e.g., excess DIPEA, salts, and tetramethylurea from HATU), simplifying the final purification.

Potential Applications in Drug Development

While this specific molecule may not have documented biological activity, its structural components are featured in compounds with a wide range of pharmacological effects. This provides a strong rationale for its inclusion in screening libraries for drug discovery programs.

Structural Features and Associated Biological Activities

Caption: Logical links between structural features and potential therapeutic areas.

-

Anticancer Activity: The rigid, planar naphthalene ring system is a classic pharmacophore capable of intercalating with DNA or fitting into hydrophobic pockets of enzymes and receptors. Naphthalimide derivatives, for instance, are well-known for their anticancer properties.

-

Antimicrobial and Antifungal Activity: Carboxamide-containing molecules have demonstrated a broad spectrum of antimicrobial activities.[2][3] The presence of the bromine atom can enhance this activity through halogen bonding interactions with target proteins. Furthermore, bromo-naphthalimide derivatives have been specifically investigated as antifungal agents.[4]

-

Anti-inflammatory Properties: A diverse range of carboxamide derivatives have been reported to possess significant anti-inflammatory effects.[3][5] The amide N-H group can act as a crucial hydrogen bond donor, mimicking peptide interactions in biological systems.

-

Central Nervous System (CNS) Applications: The lipophilic nature of the naphthalene and cyclohexyl groups suggests potential for blood-brain barrier penetration. Phenylcyclopropane carboxamides have been explored for anti-depressive activities, indicating the potential of related scaffolds to modulate CNS targets.[5]

Conclusion

4-bromo-N-cyclohexylnaphthalene-1-carboxamide (CAS: 1373233-42-1) is a well-defined chemical entity with high potential as a scaffold in medicinal chemistry and drug discovery. Its synthesis is straightforward using established amide coupling protocols, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Based on robust evidence from structurally related compounds, this molecule represents a promising starting point for screening campaigns targeting cancer, infectious diseases, and inflammatory conditions. Further investigation into its biological properties is highly warranted.

References

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

National Institutes of Health (NIH). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Available from: [Link]

-

National Institutes of Health (NIH). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. Available from: [Link]

-

ResearchGate. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies | Request PDF. Available from: [Link]

Sources

- 1. cas 1373233-42-1|| where to buy 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide [german.chemenu.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

Preamble: Navigating the Known and the Novel

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide combines a bulky, brominated naphthalene core with a flexible cyclohexylamide side chain. This unique combination of aromatic and aliphatic moieties dictates a distinct spectroscopic fingerprint.

Molecular Formula: C₁₇H₁₈BrNO

Molecular Weight: 332.24 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be characterized by distinct regions corresponding to the aromatic protons of the naphthalene ring, the amide proton, and the aliphatic protons of the cyclohexyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| N-H (Amide) | 8.0 - 8.5 | Doublet | ~8 Hz | The amide proton will be deshielded and will couple to the adjacent methine proton of the cyclohexyl ring. |

| Aromatic Protons | 7.5 - 8.8 | Multiplets | Various | The six protons on the naphthalene ring will appear as a complex series of multiplets due to spin-spin coupling. The proton adjacent to the bromine atom will likely be a singlet or a narrowly split doublet. |

| CH (Cyclohexyl, attached to N) | 3.8 - 4.2 | Multiplet | This proton is deshielded by the adjacent nitrogen atom. | |

| CH₂ (Cyclohexyl) | 1.1 - 2.1 | Multiplets | The ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will complement the proton NMR data, providing a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide Carbonyl) | 168 - 172 | The carbonyl carbon is significantly deshielded. |

| Aromatic Carbons | 120 - 140 | The ten carbons of the naphthalene ring will appear in the aromatic region. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. |

| CH (Cyclohexyl, attached to N) | 48 - 55 | This carbon is deshielded by the nitrogen atom. |

| CH₂ (Cyclohexyl) | 24 - 35 | The five distinct CH₂ groups of the cyclohexyl ring will appear in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

NMR Workflow Diagram

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide will be dominated by absorptions from the amide and aromatic functionalities.

Table 3: Predicted IR Absorption Frequencies for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amide) | 3300 - 3500 | Medium | Characteristic of a secondary amide. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Associated with the C-H bonds of the naphthalene ring.[1] |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Due to the C-H bonds of the cyclohexyl group. |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | A very strong and characteristic absorption for the amide carbonyl. |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong | Another characteristic amide band. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Multiple bands are expected for the naphthalene ring system.[1] |

| C-N Stretch | 1200 - 1350 | Medium | Arises from the amide C-N bond. |

| C-Br Stretch | 500 - 600 | Medium-Strong | Expected in the fingerprint region. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid 4-bromo-N-cyclohexylnaphthalene-1-carboxamide sample onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. A typical measurement consists of co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum

For 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, electron ionization (EI) would likely lead to extensive fragmentation, while a softer ionization technique like electrospray ionization (ESI) would prominently show the molecular ion.

-

Molecular Ion (M⁺): The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule containing the ⁸¹Br isotope.

-

[M]⁺ with ⁷⁹Br: m/z = 331.06

-

[M+2]⁺ with ⁸¹Br: m/z = 333.06

-

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the naphthalene ring, or the carbonyl group and the cyclohexyl nitrogen.

-

McLafferty Rearrangement: Not expected for this molecule.

-

Loss of Bromine: A peak corresponding to the loss of the bromine atom ([M-Br]⁺) might be observed.

-

Amide Bond Cleavage: Fragmentation at the amide bond is a common pathway.

-

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Calibrate the mass analyzer using a known standard.

-

-

Infusion and Ionization:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

-

Mass Analysis:

-

The ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer.

-

Scan the desired mass range to detect the molecular ion and any fragment ions.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for ESI-MS data acquisition.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. By understanding the expected NMR, IR, and MS data, researchers are better equipped to confirm the identity and purity of their synthesized material. The detailed experimental protocols and workflows provided herein serve as a practical resource for acquiring high-quality data. As with any novel compound, the ultimate confirmation of its structure will rely on the careful acquisition and interpretation of experimental data, for which this guide provides a solid foundation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The preformulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this document leverages surrogate data from structurally related molecules and established theoretical frameworks to predict its solubility behavior across a spectrum of pharmaceutically relevant solvents. Furthermore, a detailed, field-proven experimental protocol for the systematic determination of its solubility is presented, emphasizing scientific integrity and data-driven decision-making.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising molecule from the laboratory bench to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Aqueous solubility is a particularly unforgiving gatekeeper in this process. Poor solubility can lead to erratic absorption, suboptimal therapeutic exposure, and a high degree of inter-patient variability. Therefore, a thorough understanding and characterization of a compound's solubility profile is not merely a data-gathering exercise but a foundational pillar of a successful drug development program.

This guide focuses on 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a compound featuring a polycyclic aromatic naphthalene core, a halogen substituent, and a secondary amide linkage to a cyclohexyl moiety. Each of these structural features contributes to its overall physicochemical profile, influencing its interactions with various solvent environments.

Theoretical Framework and Predicted Solubility Profile

Predicting the solubility of a novel compound is a multifactorial endeavor that integrates an analysis of its structural components with established principles of physical chemistry. The adage "like dissolves like" serves as a fundamental starting point, directing our attention to the interplay of polarity, hydrogen bonding capacity, and molecular size.

Structural Analysis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

To anticipate the solubility of our target molecule, we must first dissect its constituent parts:

-

Naphthalene Core: This large, hydrophobic bicyclic aromatic system is the dominant feature of the molecule. It is expected to confer low aqueous solubility and favor dissolution in non-polar, aromatic, or weakly polar organic solvents.

-

Carboxamide Group (-CONH-): The secondary amide linkage introduces a polar element to the molecule. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This functional group will enhance solubility in polar solvents, particularly those capable of hydrogen bonding.

-

Cyclohexyl Group: This saturated aliphatic ring is non-polar and will contribute to the overall lipophilicity of the molecule, further favoring solubility in non-polar organic solvents.

-

Bromo Substituent: The bromine atom is an electron-withdrawing group that adds to the molecular weight and van der Waals surface area. Its contribution to polarity is modest.

Insights from Structurally Related Compounds

In the absence of direct experimental data, we can draw valuable inferences from the known properties of analogous structures.

-

1-Naphthamide: The parent structure, 1-naphthamide, is described as having moderate water solubility (1510 mg/L at 25°C) due to the presence of the polar carboxamide group[1]. It also exhibits solubility in polar protic solvents like methanol and ethanol, as well as in non-polar solvents such as hexane and toluene[1]. This suggests that the naphthalene carboxamide core of our target molecule has a baseline affinity for a range of solvent polarities.

-

N-Substituted Carboxamides: The introduction of the N-cyclohexyl group in our target molecule will significantly increase its lipophilicity compared to 1-naphthamide. We can look at other N-cyclohexyl substituted amides for comparison. For instance, 4-bromo-N-cyclohexylbenzamide has a calculated XLogP3 of 3.7, indicating significant hydrophobicity[2]. Similarly, 4-bromo-N-cyclohexylthiophene-2-carboxamide has a calculated XLogP3-AA of 3.7[3]. These values suggest that our target molecule will likely have a high logP value and, consequently, poor aqueous solubility.

-

Lipinski's Rule of 5: This rule of thumb is a useful predictor of drug-likeness and absorption, which are intrinsically linked to solubility[4]. Let's assess our target molecule against these criteria:

-

Molecular Weight: The molecular formula is C17H18BrNO. The molecular weight is approximately 332.24 g/mol , which is well under the 500 g/mol limit.

-

LogP (lipophilicity): Based on the XLogP3 values of similar compounds, the logP of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is predicted to be greater than 3, but likely less than 5.

-

Hydrogen Bond Donors: There is one N-H group, so the count is 1 (less than 5).

-

Hydrogen Bond Acceptors: The carbonyl oxygen and the amide nitrogen can act as acceptors, giving a count of 2 (less than 10).

-

Our molecule does not violate Lipinski's Rule of 5, which is a positive indicator for its potential as a drug candidate. However, the predicted high logP is a strong signal for low aqueous solubility.

Predicted Solubility in Different Solvent Classes

Based on the theoretical analysis, we can formulate the following hypotheses regarding the solubility of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide:

-

Aqueous Solvents (e.g., Water, Buffers): Solubility is expected to be very low due to the large hydrophobic naphthalene and cyclohexyl groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated. The alkyl chains of the alcohols can interact with the hydrophobic parts of the molecule, while the hydroxyl groups can form hydrogen bonds with the carboxamide linkage[1].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted. These solvents can effectively solvate the polar carboxamide group without competing for hydrogen bonding in the same way protic solvents do.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Moderate to good solubility is expected, driven by the favorable interactions with the large non-polar regions of the molecule[1].

Experimental Protocol for Solubility Determination

To move from prediction to empirical evidence, a robust and well-documented experimental protocol is essential. The following outlines a standard operating procedure for determining the thermodynamic solubility of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.

Materials and Equipment

-

4-bromo-N-cyclohexylnaphthalene-1-carboxamide (purity >98%)

-

A diverse panel of solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, n-hexane, dichloromethane)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated micropipettes

-

Glass vials with screw caps

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation of Stock Solutions for Standard Curve:

-

Accurately prepare a stock solution of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in a solvent in which it is freely soluble (e.g., DMSO).

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Into appropriately labeled glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Prepare appropriate dilutions of the filtered supernatant with the mobile phase to fall within the linear range of the standard curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the diluted samples from the calibration curve and back-calculate the solubility in the original solvent.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Aqueous | Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 37 | To be determined | To be determined | |

| Polar Protic | Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined | |

| Non-Polar | Toluene | 25 | To be determined | To be determined |

| Dichloromethane | 25 | To be determined | To be determined |

Conclusion and Future Directions

While theoretical predictions provide a valuable starting point, empirical data is the ultimate arbiter of a compound's solubility. The proposed experimental protocol offers a robust framework for obtaining high-quality, reliable solubility data for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. The results of these studies will be instrumental in guiding formulation development, informing the design of in vivo studies, and ultimately determining the therapeutic potential of this molecule. Should the aqueous solubility prove to be a limiting factor, further investigations into formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be warranted.

References

-

PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-cyclohexylthiophene-2-carboxamide. Retrieved from [Link]

-

Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from [Link]

Sources

- 1. Buy 1-Naphthamide | 2243-81-4 [smolecule.com]

- 2. 4-bromo-N-cyclohexylbenzamide | C13H16BrNO | CID 768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-N-cyclohexylthiophene-2-carboxamide | C11H14BrNOS | CID 177795229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Introduction: The Strategic Importance of the Naphthalene Carboxamide Scaffold

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 5. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 11. Amide Synthesis [fishersci.dk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. hepatochem.com [hepatochem.com]

- 14. scribd.com [scribd.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recrystallization [sites.pitt.edu]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. mt.com [mt.com]

- 21. researchgate.net [researchgate.net]

- 22. web.mnstate.edu [web.mnstate.edu]

- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. researchgate.net [researchgate.net]

- 26. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Mass Spectrometric Fragmentation Reactions of Aliphatic Carboxamides. A Reinvestigation Using Metastable Ions Reveals New Rearrangements | Semantic Scholar [semanticscholar.org]

- 32. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 33. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 34. mdpi.com [mdpi.com]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. researchgate.net [researchgate.net]

- 37. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

For distribution to Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following guide details a putative mechanism of action for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. As of the date of this publication, direct experimental evidence elucidating the specific biological targets and signaling pathways of this compound is not available in the public domain. The proposed mechanisms are inferred from structure-activity relationship (SAR) studies of analogous compounds containing naphthalenecarboxamide and related chemical scaffolds. This document is intended to serve as a scientific guide for hypothesis generation and to direct future experimental validation.

Introduction

4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a synthetic small molecule characterized by a core naphthalene ring system, a carboxamide linker, and a cyclohexyl moiety. While the specific biological activity of this compound has not been extensively reported, the naphthalenecarboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. This guide will explore potential mechanisms of action for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide by drawing parallels with structurally related molecules and proposing testable hypotheses for its biological function.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to postulating its mechanism of action.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈BrNO | [1] |

| Molecular Weight | 332.24 g/mol | [2] |

| IUPAC Name | 4-bromo-N-cyclohexylnaphthalene-1-carboxamide | [1] |

| CAS Number | 1373233-42-1 | [1] |

The key structural features that likely dictate its biological activity are:

-

The Naphthalene Core: This large, hydrophobic bicyclic aromatic system can participate in π-π stacking and hydrophobic interactions with biological targets.

-

The Carboxamide Linker: The amide group can act as both a hydrogen bond donor and acceptor, forming crucial interactions within a target's binding site.

-

The Cyclohexyl Group: This bulky, non-polar group contributes to the overall lipophilicity of the molecule and can occupy hydrophobic pockets in a target protein.

-

The Bromo Substituent: The bromine atom at the 4-position of the naphthalene ring is an electron-withdrawing group that can influence the electronic properties of the aromatic system and may form halogen bonds with the target.

Hypothesized Mechanism of Action 1: Inhibition of the Keap1-Nrf2 Protein-Protein Interaction

A compelling putative mechanism of action for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is the inhibition of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative stress.

Scientific Rationale

Structurally similar naphthalenesulfonamido-containing compounds have been identified as potent inhibitors of the Keap1-Nrf2 PPI.[3] These inhibitors typically feature a naphthalene core that mimics a key binding motif of Nrf2, allowing them to dock into the Kelch domain of Keap1. The carboxamide group in 4-bromo-N-cyclohexylnaphthalene-1-carboxamide could potentially mimic the peptide backbone of Nrf2, forming hydrogen bonds within the Keap1 binding pocket. The hydrophobic naphthalene and cyclohexyl groups could occupy hydrophobic subpockets, while the bromine atom might engage in specific halogen bonding interactions.

Proposed Signaling Pathway

Caption: Proposed inhibition of the Keap1-Nrf2 pathway.

Proposed Experimental Validation

Protocol 1: In Vitro Keap1-Nrf2 PPI Assay

-

Objective: To determine if 4-bromo-N-cyclohexylnaphthalene-1-carboxamide can directly inhibit the interaction between Keap1 and Nrf2.

-

Methodology: A fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.

-

FP Assay:

-

Synthesize a fluorescently labeled peptide corresponding to the Nrf2 binding motif (e.g., FITC-DEETGEF).

-

Incubate purified recombinant Keap1 protein with the fluorescent peptide in the presence of varying concentrations of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.

-

Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide from Keap1, signifying inhibition of the PPI.

-

-

TR-FRET Assay:

-

Use commercially available kits containing terbium-labeled anti-GST antibody (for GST-tagged Keap1) and a fluorescently labeled Nrf2-derived peptide.

-

Incubate GST-Keap1, the fluorescent peptide, and the antibody with the test compound.

-

Measure the TR-FRET signal. A decrease in the signal indicates inhibition of the Keap1-Nrf2 interaction.

-

-

-

Expected Outcome: A dose-dependent decrease in fluorescence polarization or TR-FRET signal would support the hypothesis.

Hypothesized Mechanism of Action 2: Pim Kinase Inhibition

Another plausible mechanism is the inhibition of one or more of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).

Scientific Rationale

Pim kinases are implicated in various cancers, and their inhibitors often feature a heterocyclic core with carboxamide functionalities.[3][4] The pyridyl carboxamide scaffold, for instance, has been a successful starting point for the development of potent pan-Pim kinase inhibitors.[3][5] The naphthalene ring of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide could occupy the ATP-binding pocket of Pim kinases, with the carboxamide group forming key hydrogen bonds with the hinge region of the kinase. The cyclohexyl and bromo substituents could further enhance binding affinity by interacting with specific residues in the active site.

Proposed Signaling Pathway

Caption: Putative inhibition of the Pim kinase signaling pathway.

Proposed Experimental Validation

Protocol 2: In Vitro Kinase Inhibition Assay

-

Objective: To assess the inhibitory activity of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide against Pim-1, Pim-2, and Pim-3 kinases.

-

Methodology: A radiometric kinase assay or a luminescence-based kinase assay can be used.

-

Radiometric Assay (e.g., using PKA as a substrate):

-

Incubate recombinant Pim kinase with a known substrate (e.g., PKA tide), [γ-³²P]ATP, and varying concentrations of the test compound.

-

After the reaction, spot the mixture onto a phosphocellulose membrane to capture the phosphorylated substrate.

-

Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity on the membrane using a scintillation counter. A decrease in radioactivity indicates kinase inhibition.

-

-

Luminescence-based Assay (e.g., ADP-Glo™ Kinase Assay):

-

Perform the kinase reaction in the presence of the compound.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. A decrease in luminescence indicates kinase inhibition.

-

-

-

Expected Outcome: A dose-dependent inhibition of Pim kinase activity would support this hypothesis.

Alternative Hypothesized Mechanism of Action: Antifungal Activity via Succinate Dehydrogenase Inhibition

The carboxamide scaffold is also prevalent in fungicides that target the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II in the electron transport chain.[6][7][8]

Scientific Rationale

Many SDH inhibitor (SDHI) fungicides are carboxamides.[9] The general structure of these inhibitors includes an aromatic or heterocyclic ring system that binds to the ubiquinone-binding site (Q-site) of the SDH complex. The naphthalene and cyclohexyl moieties of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide could potentially fit into this site, disrupting the electron flow and leading to fungal cell death.

Proposed Experimental Validation

Protocol 3: In Vitro Antifungal Susceptibility Testing and SDH Activity Assay

-

Objective: To determine if the compound exhibits antifungal activity and if this activity is mediated by SDH inhibition.

-

Methodology:

-

Antifungal Susceptibility:

-

Perform a broth microdilution assay according to CLSI guidelines against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Determine the minimum inhibitory concentration (MIC) of the compound.

-

-

SDH Activity Assay:

-

Isolate mitochondria from a susceptible fungal species.

-

Measure SDH activity by monitoring the reduction of a substrate like 2,6-dichlorophenolindophenol (DCPIP) or MTT in the presence of succinate.

-

Perform the assay with varying concentrations of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide to determine if it inhibits SDH activity.

-

-

-

Expected Outcome: Potent antifungal activity coupled with direct inhibition of fungal mitochondrial SDH would provide strong evidence for this mechanism.

Conclusion and Future Directions

While the precise mechanism of action of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide remains to be elucidated, its structural features suggest several plausible biological targets. The hypotheses presented in this guide, centered on the inhibition of the Keap1-Nrf2 PPI, Pim kinases, or fungal succinate dehydrogenase, offer a rational starting point for experimental investigation. Future research should focus on the in vitro and cell-based assays outlined above to identify the primary molecular target(s). Subsequent studies could involve co-crystallization of the compound with its target protein to understand the binding mode at an atomic level, as well as in vivo studies in relevant disease models to assess its therapeutic potential. The insights gained from such investigations will be crucial in determining the future trajectory of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in drug discovery and development.

References

-

Nishiguchi, G. A., Burger, M. T., Han, W., Tamez, V., Jr., Lindvall, M. K., Bellamacina, C., Feucht, P. H., Wong, K. K., Lan, J., Atallah, G., Ding, Y., Garcia, P. D., Zavorotinskaya, T., & Dai, Y. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328–2332. [Link]

-

An, L., Liu, Y., Wu, W., & Zhang, M. (2014). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. ResearchGate. [Link]

-

Li, X., et al. (2022). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Nishiguchi, G. A., Burger, M. T., Han, W., Tamez, V., Jr., Lindvall, M. K., Bellamacina, C., Feucht, P. H., Wong, K. K., Lan, J., Atallah, G., Ding, Y., Garcia, P. D., Zavorotinskaya, T., & Dai, Y. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Novartis OAK. [Link]

-

Wang, X., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology. [Link]

-

Li, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules. [Link]

-

Song, B. A., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

-

Wang, X., et al. (2022). Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimization of linear and cyclic peptide inhibitors of KEAP1-NRF2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - OAK Open Access Archive [oak.novartis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Naphthalenecarboxamide Core: From Vibrant Dyes to Targeted Therapeutics

A Technical Guide on the Discovery, History, and Application of a Versatile Scaffold

Abstract

The naphthalenecarboxamide scaffold, a deceptively simple fusion of a naphthalene ring and an amide linkage, has a rich and multifaceted history. Initially rising to prominence in the early 20th century as the backbone of the revolutionary "Naphthol AS" azoic dyes, this versatile chemical entity has since undergone a remarkable journey of rediscovery and repurposing. This technical guide will illuminate the path of naphthalenecarboxamides, from their serendipitous discovery in the burgeoning dye industry to their current status as a privileged scaffold in modern medicinal chemistry. We will delve into the foundational synthetic methodologies, trace their evolution, and explore the pivotal discoveries that have propelled this class of compounds into the realm of advanced therapeutics, particularly in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the history, synthesis, and therapeutic potential of naphthalenecarboxamides.

The Dawn of a New Class of Color: The Discovery of Naphthol AS

The story of naphthalenecarboxamides begins not in a pharmaceutical laboratory, but in the heart of the German chemical industry at the turn of the 20th century. The quest for vibrant, lightfast, and wash-resistant dyes for cotton was a major economic driver. In 1911, a breakthrough was achieved by three scientists, L.A. Laska, Arthur Zitscher, and Adolf Winther, at the chemical company Naphtol-Chemie Offenbach. They discovered that by coupling 2-hydroxy-3-naphthoic acid with anilines, they could create a new class of organic pigments with exceptional properties.[1]

This new creation, patented in the same year, was commercialized in 1912 under the trade name "Naphthol AS," with the "AS" standing for "Amid-Salz" (Amide Salt).[1][2] This marked the first synthesis of a naphthalenecarboxamide, specifically 2-hydroxy-3-naphthoic acid anilide.[2] The genius of the Naphthol AS system lay in its application. The fabric was first impregnated with the soluble sodium salt of the Naphthol AS compound (the coupling component), which had an affinity for cellulose fibers.[2][3] Then, the fabric was treated with a diazonium salt (the diazo component), leading to an in-situ chemical reaction that formed an insoluble, brightly colored azo dye molecule trapped within the fibers.[3] This "developed dye" process produced colors with unprecedented wash fastness, revolutionizing the textile industry.[1]

The Chemistry of Color: Synthesis of Naphthalenecarboxamides

The synthesis of the first naphthalenecarboxamides, and indeed the majority of their derivatives today, relies on the fundamental chemical transformation of forming an amide bond.

The Historical Synthesis of Naphthol AS

The original synthesis of Naphthol AS (2-hydroxy-3-naphthoic acid anilide) is a classic example of nucleophilic acyl substitution. The general procedure involves the condensation of 2-hydroxy-3-naphthoic acid with an aniline, often in the presence of a dehydrating agent or by converting the carboxylic acid to a more reactive intermediate.

Foundational Synthetic Protocol: Condensation of 2-Hydroxy-3-Naphthoic Acid and Aniline

-

Step 1: Activation of the Carboxylic Acid. 2-hydroxy-3-naphthoic acid is treated with a dehydrating agent such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) in an inert solvent like chlorobenzene or toluene. This converts the carboxylic acid into a more reactive acyl chloride.[4]

-

Step 2: Amide Bond Formation. The resulting acyl chloride is then reacted with aniline. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

-

Step 3: Proton Transfer and Elimination. A proton is transferred from the nitrogen to the oxygen, and the chloride ion is eliminated, resulting in the formation of the stable amide bond of 2-hydroxy-3-naphthoic acid anilide.

-

Step 4: Workup and Purification. The reaction mixture is then worked up to remove byproducts and unreacted starting materials, and the final product is purified, typically by recrystallization.

Caption: Foundational synthesis of Naphthol AS.

Evolution of Synthetic Methodologies

While the fundamental principle of amide bond formation remains the same, the methods for achieving it have evolved significantly since the early 20th century. The harsh conditions and use of stoichiometric, often corrosive, reagents of the past have given way to milder, more efficient, and more versatile catalytic methods.[5][6]

| Reagent/Method Class | Era of Development | Key Advantages | Key Disadvantages |

| Acid Chlorides/Anhydrides | Early 20th Century | High reactivity, low cost | Harsh conditions, generation of corrosive byproducts, limited functional group tolerance |

| Carbodiimides (e.g., DCC, EDC) | Mid-20th Century | Milder conditions, broader substrate scope | Formation of insoluble urea byproducts (DCC), potential for racemization |

| Phosphonium & Uronium Salts (e.g., BOP, HBTU, HATU) | Late 20th Century | High coupling efficiency, low racemization, suitable for solid-phase synthesis | Higher cost, potential for explosive side products (HOBt-based) |

| Modern Catalytic Methods (e.g., Boronic acids, Ynamides) | 21st Century | High atom economy, mild conditions, low waste, excellent suppression of racemization | Catalyst sensitivity, substrate-specific efficacy |

This evolution has been critical in transitioning naphthalenecarboxamides from bulk chemical production for dyes to the precise, often stereospecific, synthesis required for pharmaceutical applications.

A New Palette of Applications: From Dyes to Drugs

For several decades, the primary application of naphthalenecarboxamides remained firmly in the realm of pigments and dyes.[7][8] However, the inherent structural features of the naphthalenecarboxamide core—a planar aromatic system capable of intercalation, hydrogen bonding capabilities from the amide linkage, and the potential for diverse substitution patterns—hinted at a broader biological potential.

The Dawn of Bioactivity: Anticancer and Antimicrobial Properties

The latter half of the 20th century saw a paradigm shift in the perception of naphthalenecarboxamides. Researchers began to explore their potential as bioactive molecules. Early investigations revealed that certain derivatives possessed antimicrobial and anticancer activities.[9][10][11] This marked the beginning of a new chapter for this class of compounds, moving them from the dyehouse to the drug discovery laboratory.

Timeline of Naphthalenecarboxamide Development

| Year | Milestone | Significance |

| 1911 | First synthesis of a naphthalenecarboxamide (Naphthol AS) by Laska, Zitscher, and Winther.[1] | Birth of the naphthalenecarboxamide class of compounds. |

| 1912 | Commercial production of Naphthol AS dyes begins.[1] | Revolutionized the textile dyeing industry with washfast colors. |

| 1920s-1930s | Naphthol reds are introduced as pigments for paints and printing inks.[8] | Expanded the application of naphthalenecarboxamides beyond textiles. |

| Late 20th Century | Reports of antimicrobial and anticancer activities of naphthalenecarboxamide derivatives emerge. | Marks the transition of naphthalenecarboxamides into medicinal chemistry. |

| 2001 | Publication on naphthalimides (a related class) as anti-cancer agents, with some in clinical trials.[12] | Highlights the potential of naphthalene-based scaffolds in oncology. |

| Early 21st Century | Increased research into naphthalenecarboxamides as targeted anticancer and antimicrobial agents. | Elucidation of specific mechanisms of action and development of more potent derivatives. |

Mechanisms of Action in Oncology

A significant body of research has now established naphthalenecarboxamides as a promising class of anticancer agents. Their mechanism of action is often multifaceted, but a recurring theme is their interaction with nucleic acids and associated enzymes.

One of the key mechanisms involves the targeting of G-quadruplexes.[13] These are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA, which are often found in telomeres and the promoter regions of oncogenes. The planar aromatic core of the naphthalenecarboxamide can stack on top of the G-quadruplex, stabilizing this structure and thereby inhibiting telomerase activity and down-regulating the expression of oncogenes.[13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. ucj.org.ua [ucj.org.ua]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis and screening of 1,4,5,8-naphthalenetetracarboxylic diimide-peptide conjugates with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New family of antimicrobial agents derived from 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In-Vitro Characterization of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

Introduction

The naphthalene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a novel compound within this class. As with any new chemical entity, a systematic in-vitro evaluation is the foundational step to elucidate its biological potential and mechanism of action.